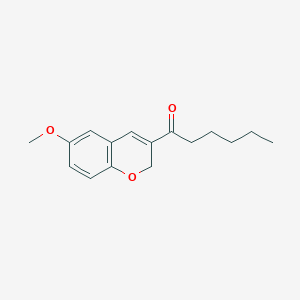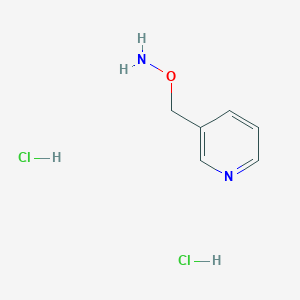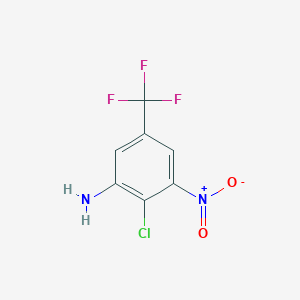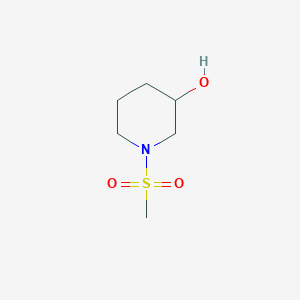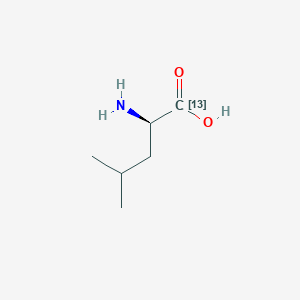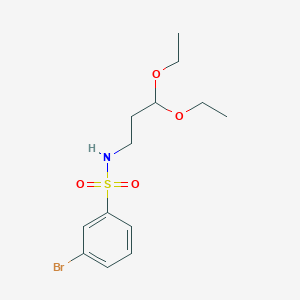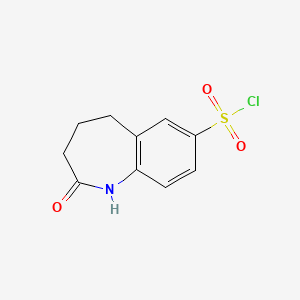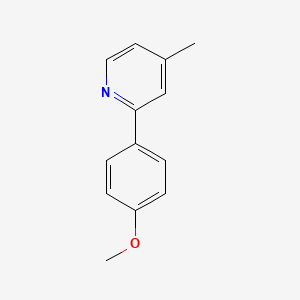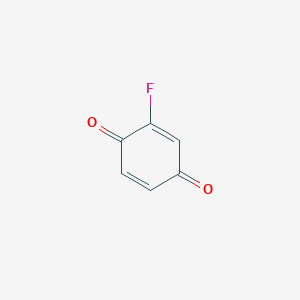
2-Fluorocyclohexa-2,5-diene-1,4-dione
Overview
Description
Synthesis Analysis
The parachinone cannabinol HU-331, a small molecule with its core 4-hydroxy-1,4-benzoquinone, exhibits a potent and selective cytotoxic activity on different tumor cell lines . A series of derivatives were developed through HU-331 chemical modifications . The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds .Molecular Structure Analysis
The molecular structure of 2-Fluorocyclohexa-2,5-diene-1,4-dione is characterized by a cyclic diketone with a fluorine atom attached to one of the carbons in the ring.Chemical Reactions Analysis
The antitumor activities of 2-Fluorocyclohexa-2,5-diene-1,4-dione were evaluated in vitro by examining their cytotoxic effects against different human cancer cell lines . All cell lines tested were treated with the compound at different concentrations and cell viability was evaluated .Physical And Chemical Properties Analysis
The molecular formula of 2-Fluorocyclohexa-2,5-diene-1,4-dione is C6H3FO2. It has a molecular weight of 126.08 g/mol.Scientific Research Applications
Dyeing Applications
Quinones, including 2-Fluoro-1,4-benzoquinone, are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . They have been used for centuries in Arabic countries and India for cosmetic purposes to dye skin, nails, and hair .
Synthetic Organic Chemistry
Quinones are widely used in the field of synthetic organic chemistry . They can be synthesized by diverse strategies and have been the subject of numerous studies focusing on their synthetic methodologies .
Pharmacological Applications
A large number of chemical derivatives with 1,4-benzoquinone as the basic subunit, which would include 2-Fluoro-1,4-benzoquinone, exhibit prominent pharmacological applications such as antibiotic, antitumor, antimalarial, antineoplastic, anticoagulant, and herbicidal activity .
Biological Significance
Quinones play a pivotal role in biological functions including oxidative phosphorylation and electron transfer . Their role as electron transfer agents in primary metabolic processes like photosynthesis and respiration is vital to human life .
Computational Chemistry
Quinones have been the subject of computational chemistry studies . These studies help in understanding the properties of quinones and their derivatives, and can guide the design of new compounds with desired properties.
Pulse Radiolysis
Quinones, including 2-Fluoro-1,4-benzoquinone, have been studied using pulse radiolysis . This technique allows for the study of short-lived reactive intermediates in chemical reactions.
Future Directions
properties
IUPAC Name |
2-fluorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUTQNVGAHLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564146 | |
| Record name | 2-Fluorocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,4-benzoquinone | |
CAS RN |
367-28-2 | |
| Record name | 2-Fluorocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




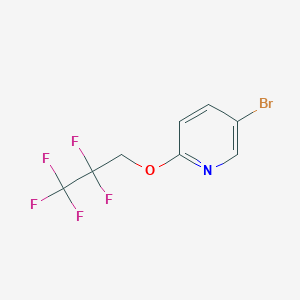
![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)
